rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans
Description
The compound rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate hydrochloride, trans (CAS: 2408937-12-0) is a chiral molecule with a molecular formula of C20H23ClN2O3 and a molecular weight of 374.8612 g/mol . It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a trans-configured oxolane (tetrahydrofuran) ring substituted with an aminomethyl group. This compound is widely utilized in peptide synthesis and as a building block in medicinal chemistry due to its stereochemical stability and solubility in polar solvents .
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c21-9-13-10-24-12-19(13)22-20(23)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18-19H,9-12,21H2,(H,22,23);1H/t13-,19-;/m1./s1 |
InChI Key |
CESQTTJRJZHIDX-NXDRBNLFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Canonical SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves multiple stepsThe final step involves the formation of the carbamate and the addition of the hydrochloride group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in studies involving enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The fluorenyl group allows it to bind to certain proteins, while the oxolane ring facilitates its interaction with enzymes . These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural Analogs with Fmoc-Protected Amines
The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups:
Key Observations :
- The target compound’s trans-oxolane ring distinguishes it from analogs with linear chains (e.g., 3-aminopropyl in ) or aromatic systems (e.g., phenyl in ).
- The hydrochloride salt enhances solubility in aqueous media, a feature shared with , and .
- The solvate form in exhibits a larger molecular weight due to the propan-2-ol solvent inclusion and complex cyclohexyloxy substituents.
Physical and Chemical Properties
Solubility and Bioavailability Predictions
Notes:
- The compound in shows higher solubility (0.78 mg/mL) due to its shorter aliphatic chain, whereas the target compound’s oxolane ring may reduce solubility slightly.
- Topological polar surface area (TPSA) values correlate with hydrogen-bonding capacity, influencing permeability and bioavailability. Both the target compound and share identical TPSA values (75.4 Ų), suggesting similar membrane penetration challenges .
Stereochemical and Functional Group Considerations
- Trans vs. Cis Configuration : The target compound’s trans configuration on the oxolane ring enhances steric stability compared to cis isomers, as seen in cyclopentane derivatives like trans-2-fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8) .
- Functional Groups: The Fmoc group in all analogs provides UV detectability and acid-labile protection.
Biological Activity
The compound rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate hydrochloride, trans, is a complex organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23ClN2O3
- Molecular Weight : 374.9 g/mol
- CAS Number : 2227922-39-4
The biological activity of this compound is primarily attributed to its structural components, particularly the fluorenyl group and the oxolane ring. These structures facilitate interactions with specific proteins and enzymes within biological systems. The fluorenyl moiety enhances hydrophobic interactions, while the oxolane ring contributes to conformational flexibility, allowing for better binding to target sites.
Antimicrobial Activity
Research indicates that derivatives of fluorenes exhibit significant antimicrobial properties. For instance, compounds similar to rac-(9H-fluoren-9-yl)methyl carbamate have shown efficacy against various multidrug-resistant bacterial strains. In a comparative study, certain synthesized fluorene derivatives demonstrated higher antimicrobial activity than standard antibiotics such as vancomycin and gentamicin .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through studies on its cytotoxic effects against various cancer cell lines. For example, in vitro tests revealed that similar fluorene-based compounds exhibited notable cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in proliferating cells .
Case Studies
-
Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of rac-(9H-fluoren-9-yl)methyl derivatives on A549 and MDA-MB-231 cell lines.
- Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics such as Taxol.
-
Antimicrobial Efficacy
- In a series of antimicrobial assays, synthesized fluorene derivatives were tested against Gram-positive and Gram-negative bacteria.
- Compounds exhibited zones of inhibition ranging from 8 mm to 11 mm against strains like Staphylococcus aureus and Escherichia coli, demonstrating their potential as novel antimicrobial agents .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound ID | Target Bacteria | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 5g | S. aureus | 10 | Vancomycin |
| 5h | S. aureus | 11 | Vancomycin |
| 5j | E. coli | 10 | Gentamicin |
| 5i | P. aeruginosa | 8 | Gentamicin |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Fluorene A | A549 | 15 | Taxol |
| Fluorene B | MDA-MB-231 | 12 | Taxol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
